S4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S4 (also known as S-adenosylmethionine, SAMe, ademetionine, or AdoMet) is a naturally occurring molecule found in all living organisms. It is an important intermediate in the synthesis of other molecules, such as polyamines, glutathione, and methylated nucleotides. S4 is involved in a wide range of biological processes, including cell growth, differentiation, and gene expression. In addition, S4 plays an important role in the regulation of metabolic pathways, as well as in the modulation of neurotransmitter and hormone levels. As such, S4 is an important target for drug discovery and development.

科学研究应用

Here is a comprehensive analysis of the scientific research applications of CAIX Inhibitor S4, focusing on unique applications:

Cancer Cell Proliferation Inhibition

CAIX Inhibitor S4 has been shown to inhibit the proliferation of certain cancer cells under anoxic conditions, such as HT-29 and MDA-MB-231 cells, with varying degrees of efficacy .

Metastasis Reduction

In animal models, specifically an MDA-MB-231 mouse xenograft model, CAIX Inhibitor S4 at a dosage of 10 mg/kg administered intraperitoneally was found to reduce the number of lung metastases .

Hypoxia-Induced Conditions Treatment

The compound has been studied for its effects under both normoxic and hypoxic conditions, indicating its potential application in environments where oxygen levels are significantly lowered .

Immunogenic Cell Death Induction

CAIX Inhibitor S4 may trigger the release of damage-associated molecular patterns (DAMPs), which are related to immunogenic cell death (ICD), suggesting a novel mechanism for its antitumor actions .

Chemotherapy Efficacy Enhancement

Research indicates that S4-mediated CA IX inhibition can increase the efficacy of doxorubicin, a chemotherapy drug, during both hypoxia and normoxia exposure in certain cancer cells .

Doxorubicin Efficacy Modulation

A specific study aimed to determine whether inhibition of CAIX with S4 could enhance the effectiveness of doxorubicin in vitro and in vivo, suggesting its role in modulating chemotherapy drug efficacy .

作用机制

Target of Action

The primary target of the CAIX Inhibitor S4 is Carbonic Anhydrase IX (CAIX) . CAIX is a tumor-specific protein that is upregulated during hypoxic conditions and plays a crucial role in maintaining the pH balance . It is a surficial zinc metalloenzyme that regulates intra and extracellular pH and modulates invasion and metastasis processes .

Mode of Action

CAIX Inhibitor S4 works by blocking the enzymatic activity of CAIX, effectively hampering its ability to regulate pH levels within cancer cells . This disruption in pH balance leads to an accumulation of acidic by-products within the tumor, creating an inhospitable environment for cancer cell survival .

Biochemical Pathways

The inhibition of CAIX by S4 triggers the release of danger-associated molecular patterns (DAMPs) related to immunogenic cell death in glioma cells via the endoplasmic reticulum stress pathway . This pathway is deregulated upon exposure to S4, with both PERK-eIF2α and IRE1α- XBP1 axes being activated .

Pharmacokinetics

It’s important to note that the efficacy of s4 is influenced by the conditions under which it is administered . For instance, S4 has been shown to increase the efficacy of doxorubicin during hypoxic and normoxia exposure in certain cell lines .

Result of Action

The CAIX Inhibitor S4 has been shown to significantly decrease the viability of certain cancer cells and induce apoptosis and autophagy . Moreover, S4 triggers the exposure of calreticulin (CRT) and the release of HMGB1 and HSP70/90 . In certain cell lines, the efficacy of doxorubicin treatment can be increased when combined with S4 .

Action Environment

The action of CAIX Inhibitor S4 is influenced by the tumor microenvironment . Hypoxia and extracellular acidosis, which are known to select for the most aggressive and resilient phenotypes, play a major role in the efficacy of S4 . Therefore, understanding the role of CAIX inhibitors in intratumoral pH regulation is crucial before combining them with standard treatment modalities .

属性

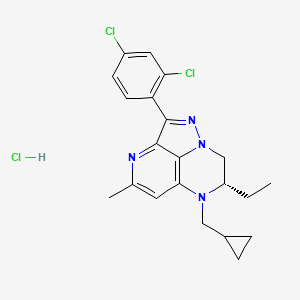

IUPAC Name |

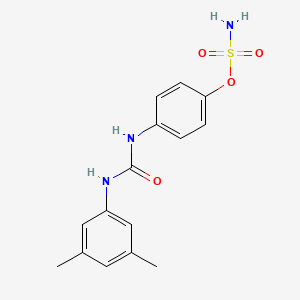

[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVHSNXRZYOTPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of the S4 segment in voltage-gated potassium channels?

A1: The S4 segment is a transmembrane helix that acts as a voltage sensor in voltage-gated potassium (Kv) channels. [, , , ] It contains positively charged residues that respond to changes in membrane potential. Upon depolarization, S4 undergoes conformational changes, ultimately leading to the opening of the channel pore and ion conduction. [, ]

Q2: How does the interaction between S1 and S4 segments change during the gating of Kv7.1 channels?

A2: Research on Kv7.1 channels suggests that in the closed state, S4 residue S225 is constrained near S1 residue C136 within the same voltage-sensing domain (VSD). Upon transitioning to the open state, S4 undergoes a large movement involving axial rotation and outward translation. This shift changes the S1-S4 interaction from intra-VSD to inter-VSD, with S4 residue R228 coming into proximity with C136 of an adjacent VSD. This suggests a role for S1 in guiding S4 motion and facilitating cooperative interactions between subunits during gating. []

Q3: Does the S4 segment play a role in the slow inactivation of Shaker K+ channels?

A3: Yes, studies using voltage clamp fluorometry have shown that the voltage-sensing rearrangements of S4 in Shaker K+ channels are followed by an additional motion associated with slow inactivation. This inactivation rearrangement seems to originate from the selectivity filter in the pore domain and extend outward to the interface with the voltage-sensing domain. []

Q4: What evidence suggests a direct interaction between S4 and the pore domain during slow inactivation in Shaker K+ channels?

A4: Experiments involving fluorophore attachment at the pore domain perimeter and S4 have shown that S4 comes into close proximity with the pore domain during activation. This proximity is supported by the finding that a pore domain mutation can alter the environment of a fluorophore attached to S4. It's proposed that this interaction between S4 and the pore domain disrupts a bond crucial for holding the slow inactivation gate open, thereby triggering inactivation. []

Q5: How does the movement of the S4 segment differ between outward and inward-rectifying potassium channels in plants?

A5: While S4 acts as the voltage sensor in both outward and inward-rectifying potassium channels, the direction of S4 movement leading to channel opening differs. In outward rectifiers, S4 moves outward upon depolarization, whereas in inward rectifiers like KAT1, evidence suggests that an inward movement of S4 leads to channel opening. This difference in coupling between S4 movement and pore opening distinguishes these two types of channels. []

Q6: How does the presence of auxiliary subunits KCNE1 and KCNE3 affect the voltage sensing S4 segment of the KCNQ1 channel?

A6: KCNE1, primarily found in the heart and inner ear, slows down the activation kinetics of the KCNQ1 channel. Studies using cysteine accessibility analysis suggest that KCNE1 achieves this by stabilizing the S4 segment in its resting state, thus slowing its transition to the active state. In contrast, KCNE3 appears to stabilize the S4 segment in the active state, as evidenced by the lack of state-dependent modification rates in MTS accessibility assays. []

Q7: Can neutralization of S4 arginines influence closed-state inactivation in sodium channels?

A7: Yes, neutralizing mutations of S4 arginines, often employed to study gating pore currents, can shift the sodium channel towards closed-state inactivation. [] This is likely because activating the voltage sensor in domain IV through these mutations mimics a state favoring closed-state inactivation. This suggests potential coupling between closed-state gating transitions at the outer pore gates and all four voltage sensors, not just domain IV. [] Researchers should consider this technical limitation and potentially utilize conditioning protocols or fast inactivation-removed mutants for more reliable results. []

Q8: What is the identity of the red chromophore in ultramarine pigments?

A8: Density functional theory studies on red ultramarine models suggest that the red chromophore, coexisting with the blue S3•- radical, is likely the planar C2v isomer of the neutral tetrasulfur molecule (S4). This conclusion is based on the thermodynamic stability of this isomer within the aluminosilicate cages of the pigment and the agreement between its calculated electronic and vibrational spectra with experimental data. []

Q9: What are the properties and potential applications of the CuHgPS4 compound?

A9: CuHgPS4, isostructural to AgZnPS4, is a copper mercury tetrathiophosphate compound. [] It features a framework of [PS4]3- anions linked by Cu+ and Hg2+ cations. This material may have potential applications in areas like semiconductors or nonlinear optics, although further research is needed to explore its properties. []

Q10: Can you describe the synthesis and properties of the isomeric 188Re(V) oxocomplexes with tetradentate S4 ligands?

A10: These complexes are formed using tetradentate S4 ligands derived from meso-2,3-dimercaptosuccinic acid. [] These ligands, designed for stable rhenium-188 binding and biomolecule conjugation, create robust anionic five-coordinate oxorhenium(V) complexes. Different isomers, separated by HPLC and characterized in vitro and in vivo, demonstrate high stability in biological environments like rat and human plasma. [] The lipophilic cis and trans isomers of complex I (with logP(o/w) between 1.5 and 1.7) show high liver uptake and rapid clearance in rats. In contrast, the hydrophilic isomers of complex II (logP(o/w) around -1.75) are quickly excreted renally and hepatobiliary. [] This research highlights their potential for targeted radionuclide therapy. []

Q11: What are the structural and fluxional properties of cuboidal Mo3S4 and Mo3NiS4 complexes with dithiophosphate and chiral carboxylate ligands?

A11: These complexes, synthesized with (S)-lactic acid (HLac) and dithiophosphate (dtp) ligands, exhibit interesting structural and dynamic behavior. [] The crystal structures of [Mo3S4(μ-Lac)(dtp)3(py)] (1) and [Mo3(Nipy)S4(py)(μ-OAc)(dtp)3(py)] (3) reveal their unique cuboidal geometries. Variable-temperature NMR studies indicate fluxional behavior in solution, particularly around the Mo-py site, suggesting processes like configuration inversion, hindered Mo-N rotation, and pyridine exchange. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。